molecular formula C20H15ClN2O4 B10893960 2-chloro-4-(5-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid

2-chloro-4-(5-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid

Cat. No.: B10893960
M. Wt: 382.8 g/mol
InChI Key: COBBABPVHYMWCQ-WSDLNYQXSA-N
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Description

2-Chloro-4-(5-{[(E)-2-(2-phenylacetyl)hydrazono]methyl}-2-furyl)benzoic acid is a complex organic compound that features a chlorinated benzoic acid core with a furan ring and a hydrazone linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(5-{[(E)-2-(2-phenylacetyl)hydrazono]methyl}-2-furyl)benzoic acid typically involves multiple steps:

    Formation of the Hydrazone Linkage: This step involves the reaction of 2-phenylacetylhydrazine with an aldehyde or ketone to form the hydrazone.

    Furan Ring Formation: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Chlorination and Benzoic Acid Formation: The final step involves the chlorination of the benzoic acid derivative, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(5-{[(E)-2-(2-phenylacetyl)hydrazono]methyl}-2-furyl)benzoic acid can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

2-Chloro-4-(5-{[(E)-2-(2-phenylacetyl)hydrazono]methyl}-2-furyl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-chloro-4-(5-{[(E)-2-(2-phenylacetyl)hydrazono]methyl}-2-furyl)benzoic acid involves its interaction with specific molecular targets. The hydrazone linkage can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The furan ring and chlorinated benzoic acid moiety can also interact with biological membranes, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(5-{[(E)-2-(2-phenylacetyl)hydrazono]methyl}-2-thienyl)benzoic acid: Similar structure but with a thiophene ring instead of a furan ring.

    2-Chloro-4-(5-{[(E)-2-(2-phenylacetyl)hydrazono]methyl}-2-pyrrolyl)benzoic acid: Similar structure but with a pyrrole ring instead of a furan ring.

Uniqueness

The uniqueness of 2-chloro-4-(5-{[(E)-2-(2-phenylacetyl)hydrazono]methyl}-2-furyl)benzoic acid lies in its specific combination of functional groups, which can confer unique chemical and biological properties. The presence of the furan ring, hydrazone linkage, and chlorinated benzoic acid core makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H15ClN2O4

Molecular Weight

382.8 g/mol

IUPAC Name

2-chloro-4-[5-[(E)-[(2-phenylacetyl)hydrazinylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C20H15ClN2O4/c21-17-11-14(6-8-16(17)20(25)26)18-9-7-15(27-18)12-22-23-19(24)10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,23,24)(H,25,26)/b22-12+

InChI Key

COBBABPVHYMWCQ-WSDLNYQXSA-N

Isomeric SMILES

C1=CC=C(C=C1)CC(=O)N/N=C/C2=CC=C(O2)C3=CC(=C(C=C3)C(=O)O)Cl

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN=CC2=CC=C(O2)C3=CC(=C(C=C3)C(=O)O)Cl

Origin of Product

United States

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